4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
Overview
Description
4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside is a fluorogenic substrate used primarily in biochemical assays. This compound is particularly valuable for detecting and quantifying the activity of specific enzymes, such as alpha- and beta-galactopyranosaminidase . Its molecular formula is C18H21NO8, and it has a molecular weight of 379.36 g/mol .
Biochemical Analysis
Biochemical Properties
4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside interacts with the enzymes α- and β-galactopyranosaminidase . These enzymes cleave this compound, releasing the fluorescent moiety 4-MU . The fluorescence of 4-MU is pH-dependent, with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nM, increasing as pH decreases .
Cellular Effects
It is known that the product is used to detect the activity of α- and β-galactopyranosaminidase , which could influence various cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with α- and β-galactopyranosaminidase . These enzymes cleave the compound, releasing the fluorescent moiety 4-MU . This fluorescence can be used to quantify the activity of the enzymes .
Temporal Effects in Laboratory Settings
It is known that the fluorescence of 4-MU, which is released upon cleavage of the compound, is pH-dependent .
Metabolic Pathways
It is known that the compound is a substrate for α- and β-galactopyranosaminidase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside typically involves the glycosylation of 4-methylumbelliferone with a suitably protected 2-acetamido-2-deoxy-alpha-D-galactopyranosyl donor. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate. The glycosylation reaction is followed by deprotection steps to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The final product is typically purified using chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside undergoes several types of chemical reactions, including:
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can undergo these reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products Formed
The primary product formed from the enzymatic hydrolysis of this compound is 4-methylumbelliferone, which exhibits strong fluorescence .
Scientific Research Applications
4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside has a wide range of applications in scientific research:
Biochemistry: It is used as a fluorogenic substrate to measure the activity of alpha- and beta-galactopyranosaminidase enzymes.
Medical Diagnostics: The compound is employed in assays to diagnose lysosomal storage diseases, such as Schindler disease, by detecting enzyme deficiencies.
Cell Biology: Researchers use it to study cellular processes involving glycosidases and to monitor enzyme activity in live cells.
Industrial Applications: It is used in the development of diagnostic kits and in quality control processes for enzyme production.
Mechanism of Action
The mechanism of action of 4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside involves its hydrolysis by specific enzymes. The compound is cleaved by alpha- and beta-galactopyranosaminidase, releasing 4-methylumbelliferone. This release results in a fluorescent signal that can be measured to quantify enzyme activity . The molecular targets are the active sites of these enzymes, where the hydrolysis reaction occurs .
Comparison with Similar Compounds
4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside is unique due to its specific use as a fluorogenic substrate for alpha- and beta-galactopyranosaminidase. Similar compounds include:
4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: Used for detecting beta-glucosaminidase activity.
4-Methylumbelliferyl N-acetyl-beta-D-galactosaminide: Utilized in assays for beta-galactosaminidase.
4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide: Employed in assays for beta-glucosaminidase.
These compounds share similar structures but differ in the specific enzymes they target and the resulting applications.
Properties
IUPAC Name |
N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO8/c1-8-5-14(22)26-12-6-10(3-4-11(8)12)25-18-15(19-9(2)21)17(24)16(23)13(7-20)27-18/h3-6,13,15-18,20,23-24H,7H2,1-2H3,(H,19,21)/t13-,15-,16+,17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTHLCFVVACBSA-LHKMKVQPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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